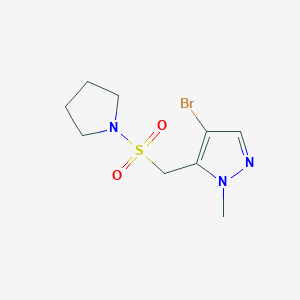
4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a pyrrolidin-1-ylsulfonyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Brom-1-methyl-5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazol umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Pyrazolrings, gefolgt von der Einführung des Bromatoms, der Methylgruppe und der Pyrrolidin-1-ylsulfonylgruppe. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Bromierungsmittel, Methylierungsmittel und Sulfonierungsmittel. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Acetonitril, und die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 4-Brom-1-methyl-5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazol Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Diese Verfahren sind darauf ausgelegt, die Effizienz und Wirtschaftlichkeit der Synthese zu optimieren und gleichzeitig strenge Qualitätskontrollstandards zu gewährleisten. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation sind in der industriellen Produktion üblich.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Brom-1-methyl-5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Ethanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nukleophile wie Amine oder Thiole in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu Sulfoxiden oder Sulfonen führen, die Reduktion zu Alkoholen oder Aminen und Substitutionsreaktionen zur Bildung neuer Pyrazolderivate mit unterschiedlichen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
4-Brom-1-methyl-5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen, antiviralen oder krebshemmenden Eigenschaften.
Medizin: Für seine potenziellen therapeutischen Anwendungen erforscht, einschließlich als Medikamentenkandidat für die Behandlung verschiedener Krankheiten.
Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Brom-1-methyl-5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Brom-1-methyl-1H-pyrazol: Fehlt die Pyrrolidin-1-ylsulfonylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
1-Methyl-5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazol:
4-Brom-1-methyl-5-(Methylsulfonyl)-1H-pyrazol: Enthält eine Methylsulfonylgruppe anstelle der Pyrrolidin-1-ylsulfonylgruppe, was zu einem unterschiedlichen chemischen Verhalten führt.
Einzigartigkeit
4-Brom-1-methyl-5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazol ist durch das Vorhandensein sowohl des Bromatoms als auch der Pyrrolidin-1-ylsulfonylgruppe einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C9H14BrN3O2S |
|---|---|
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
4-bromo-1-methyl-5-(pyrrolidin-1-ylsulfonylmethyl)pyrazole |
InChI |
InChI=1S/C9H14BrN3O2S/c1-12-9(8(10)6-11-12)7-16(14,15)13-4-2-3-5-13/h6H,2-5,7H2,1H3 |
InChI-Schlüssel |
CEBMJZXDQTUOET-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)Br)CS(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



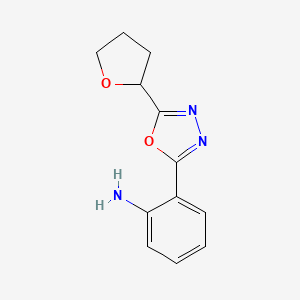
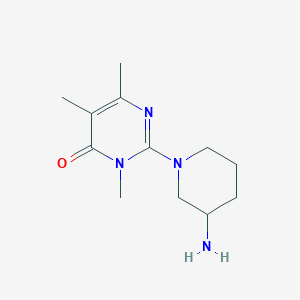
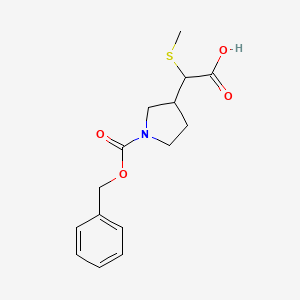

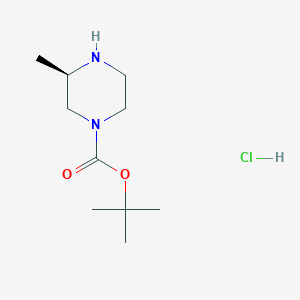
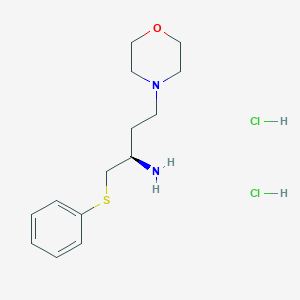

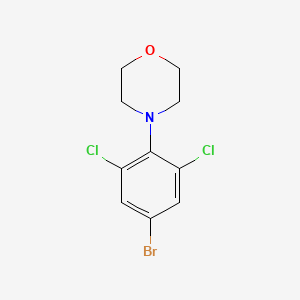

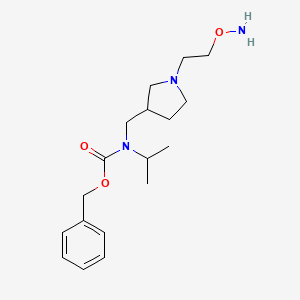
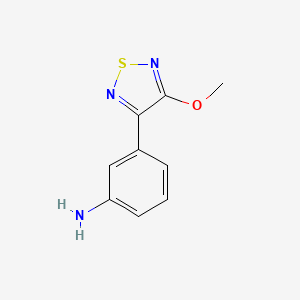
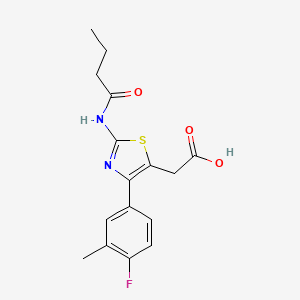
![5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)
